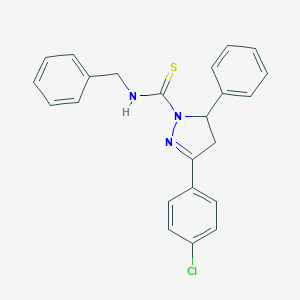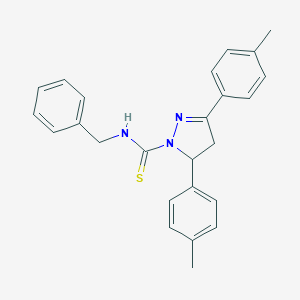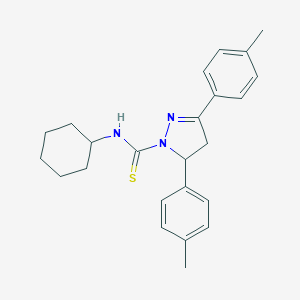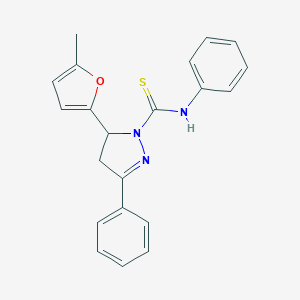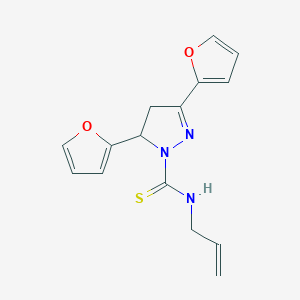![molecular formula C15H15N5O B292217 5,7-dimethyl-3-[(4-methylphenyl)diazenyl]pyrazolo[1,5-a]pyrimidin-2(1H)-one](/img/structure/B292217.png)
5,7-dimethyl-3-[(4-methylphenyl)diazenyl]pyrazolo[1,5-a]pyrimidin-2(1H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5,7-dimethyl-3-[(4-methylphenyl)diazenyl]pyrazolo[1,5-a]pyrimidin-2(1H)-one, also known as DMPP, is a synthetic compound that has been widely used in scientific research. DMPP is a pyrazolopyrimidine derivative, which has been found to have various biochemical and physiological effects.
Mécanisme D'action
5,7-dimethyl-3-[(4-methylphenyl)diazenyl]pyrazolo[1,5-a]pyrimidin-2(1H)-one activates PKR by binding to its dsRNA-binding domain, which leads to the autophosphorylation of PKR and subsequent activation of its downstream signaling pathways. 5,7-dimethyl-3-[(4-methylphenyl)diazenyl]pyrazolo[1,5-a]pyrimidin-2(1H)-one inhibits the cGAS-STING pathway by binding to the cyclic dinucleotide (CDN)-binding pocket of STING, which prevents the binding of CDN and subsequent activation of the pathway.
Biochemical and Physiological Effects:
5,7-dimethyl-3-[(4-methylphenyl)diazenyl]pyrazolo[1,5-a]pyrimidin-2(1H)-one has been found to have various biochemical and physiological effects. 5,7-dimethyl-3-[(4-methylphenyl)diazenyl]pyrazolo[1,5-a]pyrimidin-2(1H)-one has been shown to induce the production of type I interferons, cytokines, and chemokines, which are important mediators of the innate immune response. 5,7-dimethyl-3-[(4-methylphenyl)diazenyl]pyrazolo[1,5-a]pyrimidin-2(1H)-one has also been shown to induce apoptosis and inhibit cell proliferation in cancer cells. 5,7-dimethyl-3-[(4-methylphenyl)diazenyl]pyrazolo[1,5-a]pyrimidin-2(1H)-one has been used to study the role of PKR and cGAS-STING pathway in various biological processes, including viral infections, autoimmune diseases, and cancer.
Avantages Et Limitations Des Expériences En Laboratoire
5,7-dimethyl-3-[(4-methylphenyl)diazenyl]pyrazolo[1,5-a]pyrimidin-2(1H)-one has several advantages for lab experiments. 5,7-dimethyl-3-[(4-methylphenyl)diazenyl]pyrazolo[1,5-a]pyrimidin-2(1H)-one is a potent and selective activator of PKR and inhibitor of the cGAS-STING pathway, which allows for the specific modulation of these pathways in cells and animals. 5,7-dimethyl-3-[(4-methylphenyl)diazenyl]pyrazolo[1,5-a]pyrimidin-2(1H)-one is also stable and easy to handle in the laboratory. However, 5,7-dimethyl-3-[(4-methylphenyl)diazenyl]pyrazolo[1,5-a]pyrimidin-2(1H)-one has some limitations for lab experiments. 5,7-dimethyl-3-[(4-methylphenyl)diazenyl]pyrazolo[1,5-a]pyrimidin-2(1H)-one has low solubility in water, which limits its use in aqueous solutions. 5,7-dimethyl-3-[(4-methylphenyl)diazenyl]pyrazolo[1,5-a]pyrimidin-2(1H)-one also has a short half-life in vivo, which requires frequent dosing in animal experiments.
Orientations Futures
There are several future directions for the study of 5,7-dimethyl-3-[(4-methylphenyl)diazenyl]pyrazolo[1,5-a]pyrimidin-2(1H)-one. 5,7-dimethyl-3-[(4-methylphenyl)diazenyl]pyrazolo[1,5-a]pyrimidin-2(1H)-one can be used to study the role of PKR and cGAS-STING pathway in various diseases, including viral infections, autoimmune diseases, and cancer. 5,7-dimethyl-3-[(4-methylphenyl)diazenyl]pyrazolo[1,5-a]pyrimidin-2(1H)-one can also be used to develop new therapies that target these pathways. Future studies can also focus on the optimization of the synthesis method of 5,7-dimethyl-3-[(4-methylphenyl)diazenyl]pyrazolo[1,5-a]pyrimidin-2(1H)-one and the development of new analogs with improved pharmacological properties.
Méthodes De Synthèse
5,7-dimethyl-3-[(4-methylphenyl)diazenyl]pyrazolo[1,5-a]pyrimidin-2(1H)-one can be synthesized by the reaction of 4-methylphenyldiazonium tetrafluoroborate with 5,7-dimethylpyrazolo[1,5-a]pyrimidin-3-amine in the presence of a base. The reaction yields 5,7-dimethyl-3-[(4-methylphenyl)diazenyl]pyrazolo[1,5-a]pyrimidin-2(1H)-one as a yellow solid with a melting point of 223-225°C.
Applications De Recherche Scientifique
5,7-dimethyl-3-[(4-methylphenyl)diazenyl]pyrazolo[1,5-a]pyrimidin-2(1H)-one has been widely used in scientific research as a pharmacological tool to study various biological processes. 5,7-dimethyl-3-[(4-methylphenyl)diazenyl]pyrazolo[1,5-a]pyrimidin-2(1H)-one has been found to be a potent activator of protein kinase R (PKR), which is an important regulator of the innate immune response. 5,7-dimethyl-3-[(4-methylphenyl)diazenyl]pyrazolo[1,5-a]pyrimidin-2(1H)-one has also been shown to inhibit the activity of the cGAS-STING pathway, which is involved in the detection of cytosolic DNA and the induction of type I interferon response. 5,7-dimethyl-3-[(4-methylphenyl)diazenyl]pyrazolo[1,5-a]pyrimidin-2(1H)-one has been used to study the role of PKR and cGAS-STING pathway in various diseases, including viral infections, autoimmune diseases, and cancer.
Propriétés
Formule moléculaire |
C15H15N5O |
|---|---|
Poids moléculaire |
281.31 g/mol |
Nom IUPAC |
5,7-dimethyl-3-[(4-methylphenyl)diazenyl]-1H-pyrazolo[1,5-a]pyrimidin-2-one |
InChI |
InChI=1S/C15H15N5O/c1-9-4-6-12(7-5-9)17-18-13-14-16-10(2)8-11(3)20(14)19-15(13)21/h4-8H,1-3H3,(H,19,21) |
Clé InChI |
FVVDYXLLNHGDOY-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)N=NC2=C3N=C(C=C(N3NC2=O)C)C |
SMILES canonique |
CC1=CC=C(C=C1)N=NC2=C3N=C(C=C(N3NC2=O)C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-[[5-cyano-6-(4-methylphenyl)-4-oxo-1H-pyrimidin-2-yl]sulfanyl]-N-(phenylcarbamoyl)acetamide](/img/structure/B292134.png)
![6-ethyl-2-[(4-fluorophenyl)methylsulfanyl]-4-oxo-1H-pyrimidine-5-carbonitrile](/img/structure/B292135.png)
![2-[(4-chlorophenyl)methylsulfanyl]-4-oxo-6-thiophen-2-yl-1H-pyrimidine-5-carbonitrile](/img/structure/B292137.png)
![3-amino-7-(3-methoxyphenyl)-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-2,6-dicarbonitrile](/img/structure/B292139.png)
![Ethyl 1-(3-chlorophenyl)-6-cyano-7-(4-methoxyphenyl)-5-oxo-1,5-dihydro[1,2,4]triazolo[4,3-a]pyrimidine-3-carboxylate](/img/structure/B292141.png)
![Ethyl 6-cyano-7-[4-(dimethylamino)phenyl]-1-(4-fluorophenyl)-5-oxo-1,5-dihydro[1,2,4]triazolo[4,3-a]pyrimidine-3-carboxylate](/img/structure/B292143.png)
![Ethyl 7-(4-chlorophenyl)-6-cyano-1-(3-methoxyphenyl)-5-oxo-1,5-dihydro[1,2,4]triazolo[4,3-a]pyrimidine-3-carboxylate](/img/structure/B292145.png)
![Ethyl 6-cyano-7-ethyl-1-(3-methoxyphenyl)-5-oxo-1,5-dihydro[1,2,4]triazolo[4,3-a]pyrimidine-3-carboxylate](/img/structure/B292149.png)
